molecular formula C19H18N2O3S B2677500 3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide CAS No. 832688-06-9

3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide

Cat. No. B2677500
CAS RN: 832688-06-9
M. Wt: 354.42
InChI Key: DJKRONLUFDMZIY-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-(4-(2-methylthiazol-4-yl)phenyl)benzamide” is a compound that has been synthesized and evaluated for its anticancer activity . It belongs to a class of novel thiazole-(benz)azole derivatives . The structure of the compound was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses . The IR spectrum showed peaks at 3281 cm-1 (amide N–H), 3024 cm-1 (aromatic C–H), 2945 cm-1 (aliphatic C–H), 1670 cm-1 (amide C=O), 1597-1399 cm-1 (C=C and C=N) and 1298-1021 cm-1 (C–N) . The 1H-NMR spectrum showed signals corresponding to the various protons in the molecule .


Physical And Chemical Properties Analysis

The compound has a melting point of 193°C . The IR, 1H-NMR, and MS spectral data provide information about the compound’s chemical structure .

Scientific Research Applications

properties

IUPAC Name

3,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-20-16(11-25-12)13-4-7-15(8-5-13)21-19(22)14-6-9-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKRONLUFDMZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

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